molecular formula C8H11IN2O2 B1427447 ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate CAS No. 6645-80-3

ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate

Cat. No. B1427447
CAS RN: 6645-80-3
M. Wt: 294.09 g/mol
InChI Key: SPMMTVRXZJHHLY-UHFFFAOYSA-N
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Description

Ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate, commonly known as Iodopropynyl Butylcarbamate (IPBC), is a chemical compound that is used in a variety of applications, from agriculture to industrial and cosmetic products. IPBC is a broad-spectrum fungicide and preservative, which means it can be used to protect a wide range of products from mold, mildew, and other fungi. It has been approved for use in the United States since the early 1980s and is widely used in a variety of industries.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research by Flores et al. (2014) demonstrates efficient heterocyclization leading to new types of glutamate-like 3-(trihalomethylated-1,2-azol-3-yl)propanoate, using ethyl 3-(1H-pyrazol-3-yl)propanoate derivatives.

Reactivity with Hydrazines

The work of Mikhed’kina et al. (2009) explored the reaction of a similar compound, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with substituted hydrazines, which is relevant to understanding the reactivity of ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate.

Antimicrobial Applications

Banoji et al. (2022) Banoji et al., 2022 reported a synthesis method involving similar compounds that demonstrated significant antibacterial and antifungal activity.

Molecular Design

Matiichuk et al. (2008) Matiichuk et al., 2008 described the molecular design involving reactions of similar pyrazole derivatives, which is relevant for designing molecules based on ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate.

Structural Analysis

Kumarasinghe et al. (2009) Kumarasinghe et al., 2009 performed single-crystal X-ray analysis on similar pyrazole compounds, providing insights into the structural characterization that could be applied to ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate.

Synthesis Methodologies

Patel et al. (1991) Patel et al., 1991 discussed a synthesis method that could potentially be adapted for the synthesis of ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate.

Anti-Cancer Activity

Liu et al. (2019) Liu et al., 2019 synthesized a heterocyclic compound using similar methodology and assessed its anti-cancer activity, suggesting potential cancer research applications for ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate.

Polymorphism Studies

Vogt et al. (2013) Vogt et al., 2013 conducted a study on polymorphic forms of a similar compound, which could be relevant for understanding the polymorphism of ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate.

properties

IUPAC Name

ethyl 3-(4-iodopyrazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2/c1-2-13-8(12)3-4-11-6-7(9)5-10-11/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMMTVRXZJHHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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